molecular formula C8H7N3O2 B8388425 3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8388425
M. Wt: 177.16 g/mol
InChI Key: AFQXHZOZYFHQKE-UHFFFAOYSA-N
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Patent
US08192918B2

Procedure details

10.0 g (66 mmol) of 2-aminonicotinic acid methyl amide, 21.4 g (100 mmol) diphenyl carbonate and 8.5 g (66 mmol) 4-dimethylaminopyridine were melted at 140 to 150° C. The reaction was allowed to continue for 20 minutes at that temperature. The mixture is allowed to cool down to 50 to 60° C. and 300 ml methanol was added while stirring. The mixture is allowed to cool down to room temperature. 3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione crystallized from the medium, was isolated by filtration and washed with water, methanol and tert.-butyl methyl ether. 7.80 g (67%) of 3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione was isolated (m.p. 272-4° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][C:5]=1[NH2:10].[C:12](=O)(OC1C=CC=CC=1)[O:13]C1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:1][N:2]1[C:3](=[O:11])[C:4]2[CH:9]=[CH:8][CH:7]=[N:6][C:5]=2[NH:10][C:12]1=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CNC(C1=C(N=CC=C1)N)=O
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Step Three
Name
Quantity
8.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione crystallized from the medium
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water, methanol and tert.-butyl methyl ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1C(NC2=C(C1=O)C=CC=N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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